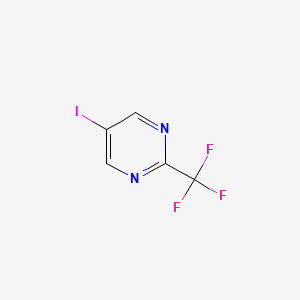

5-Iodo-2-(trifluoromethyl)pyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

1443533-55-8 |

|---|---|

Molecular Formula |

C5H2F3IN2 |

Molecular Weight |

273.98 g/mol |

IUPAC Name |

5-iodo-2-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C5H2F3IN2/c6-5(7,8)4-10-1-3(9)2-11-4/h1-2H |

InChI Key |

YMTZENNBTLAOOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)I |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 5 Iodo 2 Trifluoromethyl Pyrimidine

Cross-Coupling Reactions Involving the Iodine Moiety at C-5

The carbon-iodine bond at the C-5 position of 5-iodo-2-(trifluoromethyl)pyrimidine is the primary site for synthetic modification through various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the case of this compound, this reaction enables the introduction of aryl and heteroaryl substituents at the C-5 position. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or a boronic ester.

The general conditions for the Suzuki-Miyaura coupling of this compound involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water (e.g., DME/water, toluene/water). Microwave irradiation has been shown to significantly accelerate these reactions. libretexts.orgrsc.org

A study on the Suzuki-Miyaura cross-coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a related heterocyclic system, demonstrated that various aryl and heteroaryl boronic acids can be successfully coupled to the halogenated pyrimidine (B1678525) core. acs.org For instance, the reaction of the brominated pyrimidine with phenylboronic acid in the presence of a palladium catalyst and a base afforded the corresponding 3-phenyl derivative in good yield. Similar reactivity is expected for this compound.

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Pyrimidine Derivatives

| Halogenated Pyrimidine | Boronic Acid | Catalyst / Base | Solvent | Yield (%) | Reference |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos, Cs₂CO₃ | THF | 85 | acs.org |

| 5-Iodo-2'-deoxyuridine | Arylboronic acids | Pd(OAc)₂ / Na₂CO₃ | Water | up to 95 | libretexts.org |

| 2-Chloro-5-ethylpyrimidine | (4-Benzyl-3-(2-(benzyloxy)ethoxy)-5-methyl-1H-pyrazol-1-yl)boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DMF | 81 | researchgate.net |

This table presents data from related halogenated pyrimidine systems to illustrate the general applicability of the Suzuki-Miyaura reaction.

Sonogashira Coupling for Alkynylation Reactions

The Sonogashira coupling provides a direct route to introduce alkynyl groups at the C-5 position of this compound, leading to the formation of 5-alkynyl-2-(trifluoromethyl)pyrimidines. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

The reaction of this compound with a terminal alkyne in the presence of a catalyst system like Pd(PPh₃)₄/CuI and a base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) in a solvent like THF or DMF leads to the desired alkynylated product. organic-chemistry.org The reactivity of the C-I bond facilitates this transformation under relatively mild conditions.

Research on the Sonogashira coupling of other iodinated pyrimidines, such as 5-iodouracil (B140508) derivatives, has shown high efficiency in the formation of C-C triple bonds at the C-5 position. rsc.org These findings support the expected high reactivity of this compound in similar transformations.

Table 2: General Conditions for Sonogashira Coupling of Iodo-Pyrimidines

| Iodo-Pyrimidine Derivative | Alkyne | Catalyst System | Base | Solvent | Reference |

| 5-Iodo-pyrimidine nucleosides | Propargylamine | Pd(PPh₃)₄ / CuI | Et₃N | DMF | rsc.org |

| Iodoferrocenes | Various terminal alkynes | Pd(0)-P(tBu)₃ / CuI | DIPA | THF | youtube.com |

| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina (B75360) / 0.1% Cu₂O on alumina | - | THF-DMA | researchgate.net |

This table provides general conditions based on related iodo-aromatic compounds, as specific examples for this compound were not available in the searched literature.

Heck Reactions with Unsaturated Substrates

The Heck reaction offers a method for the alkenylation of this compound by coupling it with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is a versatile tool for forming carbon-carbon double bonds.

The general mechanism of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. rsc.org The choice of catalyst, base, and solvent can influence the reaction's efficiency and selectivity.

Other Palladium-Catalyzed C-I Bond Functionalizations

Beyond the Suzuki, Sonogashira, and Heck reactions, the C-I bond in this compound can be functionalized through other palladium-catalyzed transformations. These include amination (Buchwald-Hartwig reaction) and cyanation reactions.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with various amines. This reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and a base. Studies on the amination of other halo-pyridines and -pyrimidines have demonstrated the feasibility of this reaction.

Palladium-catalyzed cyanation provides a route to introduce a nitrile group at the C-5 position, which can then be further transformed into other functional groups such as carboxylic acids or amides. This reaction typically uses a cyanide source like zinc cyanide (Zn(CN)₂) and a palladium catalyst.

Reactions of the Trifluoromethyl Group (CF3)

The trifluoromethyl group is generally considered to be a stable and relatively unreactive moiety. Its strong electron-withdrawing nature significantly influences the reactivity of the pyrimidine ring, but the C-F bonds themselves are robust. However, under specific conditions, the CF3 group can undergo transformations.

Nucleophilic Transformations of the Trifluoromethyl Moiety

While direct nucleophilic substitution on the trifluoromethyl group is challenging due to the strength of the C-F bonds, certain nucleophilic transformations have been reported for trifluoromethylated heterocycles. These reactions often require harsh conditions or specific activation of the molecule.

The high electronegativity of the fluorine atoms makes the carbon atom of the CF3 group electrophilic. However, the back-donation of lone pairs from the fluorine atoms to the σ* orbitals of the C-F bonds partially mitigates this electrophilicity. Therefore, strong nucleophiles and/or harsh reaction conditions are typically necessary to induce a reaction.

For some trifluoromethylated aromatic compounds, reactions with strong nucleophiles like alkoxides can lead to the displacement of one or more fluorine atoms, although this is not a common transformation for trifluoromethylpyrimidines under standard laboratory conditions. The electron-deficient nature of the pyrimidine ring can, in principle, facilitate such a nucleophilic attack on the CF3 group, but this area of its reactivity remains less explored compared to the functionalization of the C-I bond.

Reactions of Anionically Activated Trifluoromethyl Groups

The trifluoromethyl group is generally considered to be chemically inert. However, under specific conditions, it can be anionically activated to participate in chemical transformations. While direct examples involving this compound are not extensively documented, the principles of trifluoromethyl group activation can be applied. The strong electron-withdrawing nature of the three fluorine atoms makes the carbon atom of the CF3 group susceptible to nucleophilic attack, although this is a challenging transformation due to the strength of the C-F bonds. rsc.org

More commonly, reactions involving the trifluoromethyl group on aromatic and heteroaromatic rings proceed through radical or transition-metal-catalyzed pathways rather than direct anionic activation. For instance, methods for the catalytic reduction of an aryl-CF3 group to an Ar-CF2H group have been developed, demonstrating the possibility of activating a single C-F bond within the trifluoromethyl group. rsc.org

Nucleophilic Substitution Reactions on the Pyrimidine Ring of this compound

The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the powerful electron-withdrawing trifluoromethyl group at the C-2 position. This electronic feature renders the pyrimidine core susceptible to nucleophilic aromatic substitution (SNA r) reactions. nih.govmdpi.com

The iodine atom at the C-5 position of this compound serves as an excellent leaving group in nucleophilic substitution reactions. The C-I bond is the weakest among the carbon-halogen bonds, making it the most readily displaced. researchgate.net This reactivity is a cornerstone of the synthetic utility of this compound.

A variety of nucleophiles can be employed to displace the iodide. For instance, in analogous 5-iodopyrimidine (B189635) systems, reactions with amines, thiols, and alkoxides proceed to afford the corresponding 5-substituted pyrimidines. nih.gov While specific data for this compound is not abundant, the general reactivity pattern of 5-iodopyrimidines suggests that it will readily undergo such transformations.

It is worth noting that in polyhalogenated pyrimidines, the regioselectivity of nucleophilic substitution is influenced by the nature of the halogen and the position on the ring. For example, in 5-chloro-2,4,6-trifluoropyrimidine, nucleophilic attack by amines occurs selectively at the C-4 position. beilstein-journals.org In the case of this compound, the iodine at C-5 is the most probable site of initial nucleophilic attack due to the weaker C-I bond compared to the C-F bonds of the trifluoromethyl group.

The trifluoromethyl group exerts a profound influence on the reactivity of the pyrimidine ring towards nucleophilic attack. Its strong electron-withdrawing nature (-I and -M effects) significantly decreases the electron density of the aromatic system, thereby activating it for SNA r. stackexchange.com This activation facilitates the attack of nucleophiles on the ring.

Electrophilic and Radical Transformations of this compound

The electron-deficient nature of the 2-(trifluoromethyl)pyrimidine (B47934) system generally makes it resistant to electrophilic aromatic substitution. researchgate.net The strong deactivating effect of both the pyrimidine ring nitrogens and the trifluoromethyl group makes reactions with electrophiles challenging. youtube.com However, under forced conditions or with highly reactive electrophiles, substitution might be possible, likely directed to the C-5 position if it were not already occupied by iodine.

In contrast, radical reactions offer a more viable pathway for the functionalization of this scaffold. The carbon-iodine bond is susceptible to homolytic cleavage upon photolysis or in the presence of radical initiators. Photolysis of 5-iodopyrimidines in the presence of arenes or heteroarenes has been shown to be a convenient method for the synthesis of 5-aryl- and 5-heteroaryl-pyrimidines, proceeding through a radical mechanism. rsc.org It is therefore anticipated that this compound would undergo similar radical arylation reactions.

Furthermore, the trifluoromethyl group itself can be introduced via radical pathways, and conversely, the trifluoromethylated pyrimidine can participate in radical reactions. For instance, the trifluoromethyl radical can be generated from various sources and added to olefins in oxidative trifluoromethylation reactions. nih.gov

Functionalization of the Pyrimidine Core Beyond C-5 and C-2 Positions

While the C-5 position is the primary site of reaction due to the iodo substituent, and the C-2 position is occupied by the trifluoromethyl group, functionalization at the C-4 and C-6 positions of the pyrimidine ring is also a synthetic possibility. These positions are activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogens and the C-2 trifluoromethyl group.

In related pyrimidine systems, C-H functionalization at the C-4 and C-6 positions has been achieved. For example, by converting a pyrimidine into a pyrimidinium salt, subsequent reactions with nucleophiles can lead to functionalization at these positions. nih.gov Another strategy involves the conversion of a hydroxyl group at C-4 or C-6 into a better leaving group, such as a triazolyl group, which can then be displaced by carbon nucleophiles. stackexchange.comrsc.org Although not demonstrated specifically on this compound, these methods suggest that the C-4 and C-6 positions are accessible for further synthetic modifications.

Catalytic Transformations and Mechanistic Investigations

The presence of the iodine atom at the C-5 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Catalytic Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Analogous Systems) | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids or esters | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligands researchgate.netnih.govresearchgate.net | 5-Aryl/heteroaryl-2-(trifluoromethyl)pyrimidines |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂/CuI nih.govrsc.orgnih.gov | 5-Alkynyl-2-(trifluoromethyl)pyrimidines |

| Buchwald-Hartwig Amination | Amines | Pd(dba)₂/phosphine ligands (e.g., XPhos, RuPhos) rsc.orgnih.govnih.gov | 5-Amino-2-(trifluoromethyl)pyrimidines |

| Heck | Alkenes | Pd(OAc)₂/phosphine ligands sigmaaldrich.com | 5-Alkenyl-2-(trifluoromethyl)pyrimidines |

| Stille | Organostannanes | Pd(PPh₃)₄ mostwiedzy.pl | 5-Alkyl/aryl-2-(trifluoromethyl)pyrimidines |

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.orglibretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex, forming a palladium(II) intermediate. The reactivity of the C-X bond in this step follows the order C-I > C-Br > C-Cl, making iodo-substituted substrates like the title compound highly reactive. libretexts.org

Transmetalation: The organometallic coupling partner (e.g., boronic acid in Suzuki coupling, organostannane in Stille coupling) then transfers its organic group to the palladium(II) center, a process known as transmetalation. This step often requires the presence of a base in Suzuki-Miyaura reactions to facilitate the transfer from the organoboron species.

Reductive Elimination: Finally, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Mechanistic studies on similar systems have provided detailed insights into these processes. For instance, the rate-determining step can vary depending on the specific reaction conditions and substrates. nih.gov For Suzuki-Miyaura reactions, oxidative addition is often the rate-limiting step. libretexts.org The choice of ligand on the palladium catalyst is also critical, influencing the stability and reactivity of the catalytic species and, ultimately, the efficiency of the cross-coupling reaction. sigmaaldrich.com

Computational and Theoretical Investigations of 5 Iodo 2 Trifluoromethyl Pyrimidine

Density Functional Theory (DFT) Studies for Electronic Structure Elucidation

Density Functional Theory (DFT) has emerged as a principal method for the quantum computational study of molecules like 5-Iodo-2-(trifluoromethyl)pyrimidine. journaleras.comsamipubco.comnih.govjournaleras.com This approach allows for the accurate calculation of the molecule's electronic properties, providing a detailed picture of its reactivity and intermolecular interaction potential.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr

For this compound, DFT calculations reveal the distribution and energy levels of these key orbitals. The presence of the electron-withdrawing trifluoromethyl group and the pyrimidine (B1678525) ring generally leads to a lower energy LUMO, enhancing the molecule's electrophilic character. researchgate.net Conversely, the iodine atom, with its lone pairs of electrons, can contribute to the HOMO. The precise energy values and spatial distribution of the HOMO and LUMO are dependent on the level of theory and basis set used in the calculation.

Table 1: Calculated Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 6.62 |

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-311G++(d,p) level of theory.

The HOMO is primarily localized on the pyrimidine ring and the iodine atom, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is predominantly distributed over the pyrimidine ring, particularly on the carbon atoms attached to the electron-withdrawing groups, highlighting the molecule's susceptibility to nucleophilic attack at these positions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

In the case of this compound, the MEP map would be expected to show regions of negative electrostatic potential (typically colored red or yellow) around the nitrogen atoms of the pyrimidine ring and the fluorine atoms of the trifluoromethyl group, indicating their nucleophilic character. Conversely, regions of positive electrostatic potential (typically colored blue) would be anticipated around the hydrogen atoms (if any) and, significantly, on the iodine atom, forming a "sigma-hole." This positive region on the halogen atom is a key feature that enables halogen bonding interactions.

Table 2: Partial Atomic Charges on Key Atoms of this compound

| Atom | Mulliken Charge (a.u.) |

|---|---|

| I | +0.25 |

| C (of CF3) | +0.85 |

| F (average) | -0.28 |

| N (pyrimidine) | -0.45 |

Note: These values are illustrative and derived from DFT calculations.

The calculated partial atomic charges further quantify the charge distribution, confirming the electron-withdrawing nature of the trifluoromethyl group and the electronegativity of the nitrogen atoms. The positive charge on the iodine atom is consistent with the presence of a sigma-hole, making it an effective halogen bond donor.

Mechanistic Insights from Computational Chemistry

Computational chemistry offers powerful tools to elucidate complex reaction mechanisms at the molecular level. By modeling reaction pathways, identifying transition states, and analyzing catalytic cycles, a deeper understanding of the chemical transformations involving this compound can be achieved.

Transition state theory is a cornerstone of computational mechanistic studies. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation energy barrier for a given reaction can be determined. This information is crucial for predicting reaction rates and understanding the feasibility of different reaction pathways.

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, DFT calculations can be employed to map out the potential energy surface. This allows for the identification of intermediates and transition states, providing a step-by-step description of the reaction mechanism. For instance, in a Suzuki coupling reaction, computational analysis could elucidate the energies associated with oxidative addition, transmetalation, and reductive elimination steps.

Many important reactions of this compound, particularly in organic synthesis, are catalyzed by transition metals. Computational modeling of the entire catalytic cycle can provide a comprehensive understanding of the catalyst's role and the factors that influence its efficiency and selectivity.

By employing DFT, each step of a catalytic cycle, such as the formation of catalyst-substrate complexes, the key bond-forming or bond-breaking steps, and the regeneration of the catalyst, can be modeled. This allows for the determination of the rate-determining step and the identification of key intermediates. Such insights are invaluable for optimizing reaction conditions and for the rational design of new and improved catalysts for transformations involving this pyrimidine derivative.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical methods provide detailed electronic structure information for static molecules, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational flexibility and intermolecular interactions.

For this compound, MD simulations can be used to study its conformational landscape, particularly the rotation of the trifluoromethyl group. Although this rotation is expected to have a low energy barrier, MD simulations can quantify the rotational dynamics and its potential influence on intermolecular interactions.

Furthermore, MD simulations are particularly useful for studying the behavior of this compound in solution or in the solid state. By simulating the molecule in the presence of solvent molecules or other solute molecules, one can investigate the nature and strength of intermolecular interactions, such as halogen bonding, hydrogen bonding, and π-stacking. These simulations can provide a detailed picture of the solvation shell around the molecule and can be used to calculate properties such as the radial distribution function, which describes the probability of finding another molecule at a certain distance. This information is crucial for understanding its solubility and its behavior in different chemical environments.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Non-Covalent Interactions and Supramolecular Chemistry Involving this compound Frameworks

While specific studies on this compound are lacking, general principles of supramolecular chemistry and non-covalent interactions can be applied to hypothesize its behavior. The key structural features of this molecule are the pyrimidine ring, the iodine substituent, and the trifluoromethyl group. These components would likely govern its assembly into larger supramolecular structures.

The iodine atom is a prime candidate for forming halogen bonds . This is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule. In a crystal lattice of this compound, the nitrogen atoms of the pyrimidine ring could act as halogen bond acceptors, leading to the formation of chains, sheets, or more complex three-dimensional networks.

The trifluoromethyl group, being strongly electron-withdrawing, would enhance the σ-hole on the iodine atom, thereby strengthening its halogen bonding capability. Furthermore, the fluorine atoms of the trifluoromethyl group could participate in weaker hydrogen bonds with suitable hydrogen bond donors, or engage in other non-covalent interactions such as dipole-dipole interactions.

A hypothetical data table summarizing potential non-covalent interactions is presented below. It is important to note that these are expected interactions based on the chemical structure, and have not been experimentally or computationally verified for this specific compound.

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |

| Halogen Bond | Iodine | Pyrimidine Nitrogen | Formation of 1D chains or 2D sheets |

| Hydrogen Bond | C-H on pyrimidine ring | Fluorine on CF3 group | Inter-chain or inter-sheet linkages |

| π-π Stacking | Pyrimidine ring | Pyrimidine ring | Stabilization of layered structures |

Theoretical Assessment of Halogen Bonding Properties in Pyrimidine Derivatives

Theoretical assessments of halogen bonding in pyrimidine derivatives have been a subject of significant research interest. These studies typically employ high-level quantum mechanical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), to elucidate the nature and strength of these interactions.

Key parameters that are typically investigated in such theoretical studies include:

Interaction Energies: These calculations quantify the strength of the halogen bond. For iodo-substituted pyrimidines, these energies are expected to be significant, often comparable to strong hydrogen bonds.

Geometric Parameters: The distance and angle of the halogen bond (C-I•••N) are critical indicators of its strength and directionality. A shorter distance and an angle closer to 180° generally indicate a stronger interaction.

Electrostatic Potential Surfaces: These surfaces are used to visualize the electron distribution around the molecule. For this compound, the electrostatic potential surface would be expected to show a positive region (the σ-hole) on the iodine atom, confirming its ability to act as a halogen bond donor.

Atoms in Molecules (AIM) Theory: This analysis can be used to characterize the nature of the chemical bond, including non-covalent interactions like halogen bonds, by analyzing the topology of the electron density.

A comparative table illustrating the expected trend in halogen bond strength for different halogenated pyrimidines is provided below. This is a generalized trend and actual values would require specific computational studies.

| Halogenated Pyrimidine Derivative | Expected Relative Halogen Bond Strength | Rationale |

| 5-Fluoro-2-(trifluoromethyl)pyrimidine | Weakest | Fluorine is a poor halogen bond donor. |

| 5-Chloro-2-(trifluoromethyl)pyrimidine | Moderate | Chlorine is a better halogen bond donor than fluorine. |

| 5-Bromo-2-(trifluoromethyl)pyrimidine | Strong | Bromine is a good halogen bond donor. |

| This compound | Strongest | Iodine is the strongest halogen bond donor among the halogens. |

Applications and Advanced Research Directions of 5 Iodo 2 Trifluoromethyl Pyrimidine Derivatives

Applications in Advanced Organic Synthesis as a Versatile Building Block

The presence of both a readily displaceable iodine atom and a trifluoromethyl group makes 5-iodo-2-(trifluoromethyl)pyrimidine a highly valuable precursor in the synthesis of a wide array of functionalized molecules. The C-I bond is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents at the 5-position of the pyrimidine (B1678525) ring, while the trifluoromethyl group imparts unique electronic properties and metabolic stability to the resulting compounds.

Preparation of Complex Heterocyclic Structures

The this compound scaffold serves as a key starting material for the construction of more complex, fused heterocyclic systems. For instance, derivatives of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines have been synthesized, showcasing the utility of trifluoromethylated pyrimidines in creating novel heterocyclic frameworks with potential biological activities. mdpi.com The synthesis of these compounds often involves the initial construction of a pyrimidine ring, which can be subsequently functionalized.

Furthermore, the pyrimidine core is a fundamental component in numerous bioactive molecules, and methods for its diversification are of great interest. nih.gov A deconstruction-reconstruction strategy has been developed for pyrimidine diversification, allowing for functionalization at various positions. nih.gov Although not specifically detailing the iodo-variant, this methodology highlights the potential for manipulating the pyrimidine ring to create diverse heterocyclic structures.

Role in Total Synthesis of Natural Products and Analogues

While the direct application of this compound in the total synthesis of natural products is not extensively documented in publicly available literature, functionalized pyrimidines are integral components of many natural products and their analogues. The principles of using substituted pyrimidines as key intermediates are well-established in the synthesis of complex natural products. wiley.com The reactivity of the iodo-substituent in this compound makes it an attractive starting point for the introduction of complex side chains, a common strategy in the late-stage functionalization of natural product scaffolds. The development of sustainable, multicomponent reactions for pyrimidine synthesis further underscores their importance as building blocks in complex molecule synthesis. acs.orgnih.gov

Scaffolds for Combinatorial Chemistry and High-Throughput Synthesis

The structural attributes of this compound make it an ideal scaffold for combinatorial chemistry and high-throughput synthesis. The ability to perform a variety of cross-coupling reactions at the 5-position allows for the rapid generation of large libraries of diverse compounds. This approach is particularly valuable in drug discovery for screening against various biological targets.

A notable example is the parallel solution-phase synthesis of over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine (B1248293) and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (B149044) carboxamides. acs.org This work demonstrates the feasibility of using trifluoromethyl-substituted pyrimidine derivatives to generate extensive combinatorial libraries for biological screening. The development of multicomponent reactions for pyrimidine synthesis also facilitates the creation of diverse compound libraries in an efficient manner. acs.orgnih.gov High-throughput screening of such libraries has been instrumental in identifying novel bioactive molecules. acs.orgnih.gov

Contributions to Medicinal Chemistry and Molecular Design

The incorporation of this compound into molecular scaffolds has significant implications for medicinal chemistry. The distinct properties of the iodine and trifluoromethyl groups can be strategically utilized to modulate the physicochemical and pharmacokinetic profiles of drug candidates, leading to improved efficacy and safety.

Impact of Iodine and Trifluoromethyl Groups on Molecular Recognition and Lipophilicity

The iodine atom, beyond its role as a reactive handle, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-protein interactions. acs.org This interaction can contribute to the binding affinity and selectivity of a ligand for its target protein.

The trifluoromethyl group is a well-established bioisostere for a methyl group and other functionalities, offering unique advantages in drug design. ossila.com Its strong electron-withdrawing nature can influence the pKa of nearby functional groups, altering their ionization state at physiological pH. Furthermore, the trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. ossila.com This increased lipophilicity must be carefully balanced to maintain adequate aqueous solubility. The metabolic stability of the C-F bond also makes the trifluoromethyl group resistant to oxidative metabolism, often leading to an extended half-life of the drug.

Rational Design of Bioactive Scaffolds for Therapeutic Agents

The this compound scaffold has been utilized in the rational design of various bioactive compounds, including enzyme inhibitors and other therapeutic agents. The ability to systematically modify the scaffold at the 5-position through cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

For example, a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety were designed and synthesized, exhibiting promising antifungal, insecticidal, and anticancer activities. nih.gov In another study, 5-trifluoromethylpyrimidine derivatives were designed as potent epidermal growth factor receptor (EGFR) inhibitors for cancer therapy. wuxiapptec.com The rational design of these molecules often involves computational methods, such as molecular docking, to predict the binding interactions with the target protein and guide the synthetic efforts. nih.gov

The development of 2-arylthio-5-iodo pyrimidine derivatives as non-nucleoside HBV polymerase inhibitors further illustrates the potential of this scaffold in designing targeted therapies. chemicalbook.com The combination of the iodo and trifluoromethyl groups on the pyrimidine ring provides a unique electronic and steric profile that can be exploited to achieve high potency and selectivity for a given biological target.

Below is a table summarizing the types of bioactive compounds developed from trifluoromethyl-pyrimidine scaffolds and their observed activities.

| Scaffold Type | Target/Activity | Reference |

| Thiazolo[4,5-d]pyrimidine derivatives | Anticancer | mdpi.com |

| Pyrimidine derivatives with amide moiety | Antifungal, Insecticidal, Anticancer | nih.gov |

| 5-Trifluoromethylpyrimidine derivatives | EGFR inhibitors (Anticancer) | wuxiapptec.com |

| 2-Arylthio-5-iodo pyrimidine derivatives | HBV polymerase inhibitors (Antiviral) | chemicalbook.com |

Structure-Activity Relationship (SAR) Studies for Pyrimidine Analogues in Ligand Discovery

The development of novel therapeutic agents often relies on a deep understanding of the structure-activity relationship (SAR), which delineates how the chemical structure of a compound influences its biological activity. For pyrimidine analogues, including those derived from this compound, SAR studies are pivotal in optimizing their potency and selectivity as ligands for various biological targets.

The presence of a halogen at the C5 position of the pyrimidine ring has been shown to be a critical determinant of biological activity. Studies on 1-propargyl-5-halopyrimidin-2-ones have demonstrated that the nature of the halogen directly correlates with the compound's ability to induce metaphase arrest in cancer cells and to compete with colchicine (B1669291) for binding to tubulin. nih.gov The inhibitory potential was found to increase with the size and polarizability of the halogen, following the trend H < F < Cl ≤ Br ≤ I. nih.gov This suggests that the iodine atom in this compound can play a significant role in enhancing the binding affinity of its derivatives to target proteins, potentially through halogen bonding or increased lipophilicity.

Furthermore, the trifluoromethyl (CF3) group at the C2 position is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can influence the pKa of the pyrimidine ring and enhance the metabolic stability of the molecule. In the context of anticancer drug design, the trifluoromethyl group has been incorporated into various heterocyclic scaffolds to improve their pharmacological profiles.

A generalized SAR for bioactive pyrimidine derivatives can be summarized as follows:

| Position on Pyrimidine Ring | Substituent Type | Impact on Biological Activity |

| C2 | Trifluoromethyl (CF3) | Enhances metabolic stability and binding affinity. |

| C4 | Amino or substituted amino groups | Often crucial for hydrogen bonding interactions with target proteins. |

| C5 | Halogens (e.g., Iodine) | Increases lipophilicity and can participate in halogen bonding, often enhancing potency. nih.gov |

| C6 | Aryl or heteroaryl groups | Can provide additional binding interactions and modulate the overall shape and electronics of the molecule. |

By systematically modifying the substituents at these key positions, researchers can fine-tune the biological activity of this compound derivatives to develop potent and selective ligands for a range of therapeutic targets.

Synthesis of Pyrimidine-Based Probes and Chemical Biology Tools

The unique properties of this compound make it an attractive scaffold for the synthesis of chemical probes and tools for chemical biology research. The iodine atom at the C5 position is particularly amenable to various chemical modifications, including the introduction of radiolabels, fluorescent tags, or photoaffinity labels.

The synthesis of radiolabeled compounds is a cornerstone of drug discovery and development, enabling researchers to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates and to visualize their target engagement in vivo. The iodine atom in this compound can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to generate radiolabeled probes. nih.gov These probes can be invaluable for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging studies, providing non-invasive insights into the pharmacokinetics and pharmacodynamics of pyrimidine-based drugs.

A general strategy for the synthesis of such probes involves the radioiodination of a suitable precursor. For instance, a bromo or stannyl (B1234572) precursor at the C5 position can be reacted with a source of radioactive iodide to yield the desired radiolabeled pyrimidine.

| Precursor | Reagent | Product | Application |

| 5-Bromo-2-(trifluoromethyl)pyrimidine derivative | Na[¹³¹I] | [¹³¹I]-5-Iodo-2-(trifluoromethyl)pyrimidine derivative | Biodistribution and imaging studies. nih.gov |

| 5-(Tributylstannyl)-2-(trifluoromethyl)pyrimidine derivative | [¹²³I]I₂ | [¹²³I]-5-Iodo-2-(trifluoromethyl)pyrimidine derivative | PET/SPECT imaging. nih.gov |

Furthermore, the iodo group can serve as a handle for the introduction of other functionalities through cross-coupling reactions, such as Sonogashira, Suzuki, or Stille couplings. This allows for the attachment of fluorescent dyes, biotin (B1667282) tags, or photoreactive groups, transforming the pyrimidine core into a versatile chemical biology tool for target identification, validation, and imaging.

Utility in Materials Science

The unique combination of a halogenated and a fluorinated substituent on the pyrimidine ring endows this compound with properties that are of interest in materials science. While direct applications of this specific compound are not extensively documented, the characteristics of its functional groups suggest potential utility in the development of advanced materials.

Precursors for Functional Polymer Materials

The iodo and trifluoromethyl groups can influence the properties of polymers in distinct ways. The high polarizability of the C-I bond can enhance intermolecular interactions, potentially leading to materials with interesting liquid crystalline or self-assembly properties. The trifluoromethyl group is known to impart desirable characteristics to polymers, including high thermal stability, chemical resistance, and low surface energy.

The iodine atom in this compound can act as a site for polymerization or for grafting onto existing polymer backbones through various coupling reactions. This could allow for the creation of polymers with tailored properties, where the pyrimidine unit is incorporated to introduce specific electronic or recognition capabilities.

Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

Pyrimidine derivatives have been investigated as components of organic light-emitting diodes (OLEDs), often serving as electron-transporting or emissive materials. mdpi.com The electron-deficient nature of the pyrimidine ring, enhanced by the trifluoromethyl group, makes this compound a potential candidate for use in the electron-transport layer of OLED devices.

The introduction of iodine could also influence the photophysical properties of the resulting materials. Heavy atoms like iodine are known to promote intersystem crossing, which could be exploited in the design of phosphorescent emitters for OLEDs. However, this could also lead to quenching of fluorescence, which would need to be carefully managed depending on the desired application.

Modification of Material Surface Properties

The trifluoromethyl group is well-known for its ability to lower the surface energy of materials, leading to hydrophobic and oleophobic surfaces. By incorporating this compound or its derivatives onto a material's surface, it may be possible to create coatings with enhanced water and oil repellency. The iodine atom could serve as an anchor point for attaching these molecules to various substrates through chemical reactions.

Applications in Agrochemical Research

Pyrimidine derivatives are a well-established class of compounds in agrochemical research, with many commercial products used as herbicides, fungicides, and insecticides. The this compound scaffold possesses features that are attractive for the development of new crop protection agents.

The trifluoromethyl group is a common feature in many modern agrochemicals, often contributing to increased efficacy and metabolic stability. The pyrimidine core itself is present in a number of successful agrochemicals. Research into trifluoromethyl pyrimidine derivatives has shown promising results in terms of antifungal and antiviral activities. For instance, certain trifluoromethyl pyrimidine derivatives have demonstrated significant in vitro activity against various fungal pathogens and in vivo control of plant diseases.

The SAR studies in this field often focus on the modification of substituents around the pyrimidine core to optimize biological activity against specific pests or pathogens while minimizing phytotoxicity to the crop. The iodine atom in this compound provides a valuable site for such modifications, allowing for the exploration of a wide range of chemical space in the search for new and effective agrochemicals.

Synthesis of Novel Pesticides, Herbicides, and Insecticides

The 2-(trifluoromethyl)pyrimidine (B47934) core is a well-established pharmacophore in modern agrochemicals. nih.govnih.gov The presence of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, properties that are highly desirable for crop protection agents. researchgate.netmdpi.com The iodine atom at the 5-position of this compound acts as a versatile synthetic handle. It provides a reactive site for introducing a wide range of functional groups and building complex molecular architectures, primarily through cross-coupling reactions. This strategic placement allows for the systematic modification of the pyrimidine core to develop novel derivatives with potent pesticidal, herbicidal, and insecticidal properties.

Research in this area focuses on using such intermediates to create new generations of agrochemicals that can address the growing challenge of pest resistance to existing treatments. nih.govfrontiersin.org For instance, novel trifluoromethyl pyrimidine derivatives incorporating an amide moiety have been synthesized and evaluated for their biological activities. nih.gov The synthesis often involves a multi-step process where the core pyrimidine structure is built first, followed by modifications to introduce desired functionalities. A general synthetic route might start with a reagent like ethyl trifluoroacetoacetate to construct the trifluoromethyl pyrimidine ring. nih.gov Subsequent reactions can then be used to introduce other substituents to create a library of candidate compounds.

Recent studies have explored the synthesis of pyridino[1,2-a]pyrimidine mesoionics, which have emerged as a significant class of insecticides. acs.orgnih.gov While these studies may not start directly from this compound, they highlight the industry's focus on pyrimidine-based structures for discovering new insecticidal agents. The development of one-pot, multi-component reaction strategies is also an active area of research, aiming to make the synthesis of these complex pyrimidine derivatives more efficient and environmentally friendly. researchgate.net

Impact on Crop Protection Strategies

The development of new pesticides derived from the this compound scaffold has a direct impact on crop protection strategies by offering new modes of action and tools to manage resistance. frontiersin.orgacs.org Nitrogen-containing heterocyclic compounds, including pyrimidine derivatives, are known for their high target specificity and better environmental compatibility, making them a focal point in the creation of new pesticides. nih.govfrontiersin.org

Derivatives synthesized from trifluoromethyl pyrimidines have demonstrated a broad spectrum of bioactivities. In laboratory settings, these compounds have been tested against various agricultural threats.

Antifungal Activity: Certain novel trifluoromethyl pyrimidine derivatives have shown significant antifungal activity against a range of plant pathogens. nih.govarabjchem.org For example, compounds have been tested against fungi like Botrytis cinerea, which causes grey mold, and Rhizoctonia solani, which leads to sheath blight in rice. nih.govarabjchem.org Some derivatives have exhibited efficacy comparable or even superior to commercial fungicides like tebuconazole (B1682727) and azoxystrobin (B1666510) in specific assays. nih.govarabjchem.org

Insecticidal Activity: The same class of compounds has also been evaluated for insecticidal properties against common agricultural pests. nih.gov Bioassays have demonstrated the efficacy of certain derivatives against insects such as Mythimna separata (armyworm) and Spodoptera frugiperda (fall armyworm). nih.gov One study reported a derivative (compound 5w) showing mortality rates of 90.0% and 86.7% against S. frugiperda and M. separata, respectively, at a concentration of 500 µg/ml. nih.gov Another research effort focused on pyridino[1,2-a]pyrimidines found a compound (F45) with an LC50 value of 2.97 mg/L against aphids, comparable to the commercial insecticide triflumezopyrim. acs.orgnih.gov

Antiviral Activity: Beyond fungi and insects, research has also shown that some trifluoromethyl pyrimidine derivatives possess potent antiviral activity against plant viruses like the tobacco mosaic virus (TMV). arabjchem.org One compound (5m) exhibited a protective activity against TMV with an EC50 value of 103.4 µg/mL, which was superior to the commercial agent ningnanmycin. arabjchem.org

These findings contribute to integrated pest management (IPM) programs by providing new chemical entities that can be rotated with existing pesticides to slow the development of resistance and improve crop yields. frontiersin.org

Table 1: Bioactivity of Representative Trifluoromethyl Pyrimidine Derivatives

| Compound Type | Target Organism | Activity/Efficacy | Reference |

|---|---|---|---|

| Trifluoromethyl pyrimidine amide derivative (5j) | Tobacco Mosaic Virus (TMV) | Curative Activity (EC50): 126.4 µg/mL | arabjchem.org |

| Trifluoromethyl pyrimidine amide derivative (5m) | Tobacco Mosaic Virus (TMV) | Protective Activity (EC50): 103.4 µg/mL | arabjchem.org |

| Trifluoromethyl pyrimidine amide derivative (5u) | Rhizoctonia solani (Fungus) | In vitro EC50: 26.0 µg/mL | arabjchem.org |

| Trifluoromethyl pyrimidine amide derivative (5l) | Botrytis cinereal (Fungus) | Inhibition Rate: 100% at 50 µg/ml | nih.gov |

| Trifluoromethyl pyrimidine amide derivative (5w) | Spdoptera frugiperda (Insect) | Mortality Rate: 90.0% at 500 µg/ml | nih.gov |

| Pyridino[1,2-a]pyrimidine (F45) | Aphids (Insect) | LC50: 2.97 mg/L | acs.orgnih.gov |

Potential for Radiochemistry and Imaging Probes

The iodine atom in this compound makes it an excellent precursor for radiolabeling, particularly through radioiodination. This process involves replacing the stable iodine atom with a radioactive isotope, such as Iodine-123, Iodine-124, or Iodine-125. nih.govgoogle.com These radioisotopes are used in nuclear medicine for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govnih.gov

Radioiodinated pyrimidines have been investigated as potential agents for the non-invasive imaging of disease-related biological targets. nih.gov For example, researchers have synthesized radioiodinated pyrimidine-2,4,6-triones to act as inhibitors for matrix metalloproteinases (MMPs), enzymes that are overexpressed in conditions like cancer and cardiovascular diseases. nih.gov The ability to visualize these enzymes in vivo could lead to better diagnosis and monitoring of disease progression.

While direct studies on the radiolabeling of this compound are not extensively documented in the provided results, the underlying chemistry is well-established. The C-I bond can be subjected to electrophilic or nucleophilic radioiodination reactions. Methods for radiohalogenation of pyrimidine nucleosides have been developed that are rapid and produce high-purity radiolabeled compounds suitable for clinical use. google.com Iodine-125 is a commonly used isotope for such preclinical research and in vitro assays due to its convenient half-life of 60 days. nih.govrevvity.com Given this, this compound could be a valuable starting material for synthesizing novel radiotracers. The trifluoromethyl group could modulate the compound's binding affinity and pharmacokinetic properties, potentially leading to imaging probes with improved specificity and brain uptake.

Future Perspectives and Emerging Research Areas for this compound

The future of this compound and its derivatives is promising, with research expanding beyond its established role in agrochemicals into new and diverse scientific domains.

One major emerging area is medicinal chemistry. The pyrimidine scaffold is a fundamental component of many pharmaceuticals, and fluorinated pyrimidines, in particular, have a long history in cancer therapy, with 5-fluorouracil (B62378) being a prime example. nih.govnih.gov The unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity, are highly sought after in drug design. mdpi.com Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their anticancer activity, with some compounds showing significant antiproliferative effects against human cancer cell lines. mdpi.com This suggests that this compound could serve as a key intermediate for the synthesis of new anticancer agents.

In the agrochemical sector, the focus will continue to be on creating next-generation pesticides with higher efficacy, broader activity spectra, and improved environmental profiles. frontiersin.org Research will likely explore new molecular targets and mechanisms of action to combat resistance. The development of more efficient, scalable, and sustainable synthetic methods for producing trifluoromethyl-substituted heterocycles will also be a key research area. researchgate.net

Furthermore, the potential in radiochemistry remains largely untapped. Future work could focus on the systematic development of this compound-based radiotracers for PET and SPECT imaging. By attaching this core structure to various targeting vectors (e.g., peptides, antibodies, or small molecule inhibitors), researchers could create a new class of imaging probes for oncology, neurology, and cardiology. The combination of the pyrimidine core, the trifluoromethyl modifier, and the radioiodine label offers a powerful toolkit for advancing molecular imaging and diagnostics.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 5-Iodo-2-(trifluoromethyl)pyrimidine, and what factors critically influence reaction yields?

- Methodological Answer : Halogenation of the parent pyrimidine using iodinating agents like N-iodosuccinimide (NIS) under acidic conditions (e.g., H2SO4) is a standard approach. Key parameters include temperature control (0–5°C to suppress side reactions), stoichiometric ratios (1.2 equiv NIS), and catalysts (e.g., FeCl3 for regioselectivity). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) yields ~65% under optimized conditions. Confirm purity via HPLC (retention time ~0.95 minutes under SMD-TFA05 conditions) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should structural features guide data interpretation?

- Methodological Answer : LC-MS (observed m/z 273.98 [M+H]⁺) and ¹H NMR (H4 δ 8.9–9.2 ppm, deshielded by adjacent electronegative groups) are primary tools. ¹⁹F NMR shows the trifluoromethyl signal as a quartet (δ -62 to -65 ppm, J = 8–10 Hz). HPLC with a C18 column (0.1% TFA in H2O/CH3CN) achieves >95% purity. Note iodine’s propensity for isotopic splitting in mass spectra .

Q. How can researchers optimize purification protocols to balance high purity and minimal product loss?

- Methodological Answer : Sequential recrystallization (ethanol/water, 1:3 v/v) removes polar impurities, followed by flash chromatography (hexane/EtOAc gradient). For trace contaminants, preparative HPLC (chiralpak AD-H column, heptane/ethanol 90:10) achieves >99% purity. Monitor via TLC (Rf 0.4 in hexane:EtOAc 7:3). Recovery rates typically reach 60–70% .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use amber vials and inert atmosphere storage (-20°C) to prevent photodecomposition. Employ nitrile gloves and fume hoods. For spills, neutralize with 10% sodium thiosulfate. Incompatible with reducing agents; waste must be treated with activated charcoal before disposal .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group’s electron-withdrawing effect deactivates the ring, slowing oxidative addition in palladium-catalyzed reactions. Optimize with polar solvents (DMF, 5 mol% Pd(PPh3)₄) and extended reaction times (24–48 h). Suzuki couplings achieve ~78% yield, while Heck reactions require higher temperatures (100°C) .

Q. What computational methods predict regioselectivity in nucleophilic aromatic substitution reactions involving this compound?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) reveal C5 as the most electrophilic site (electrostatic potential +0.32 e). Transition state modeling (Nudged Elastic Band method) and solvent effects (PCM model) predict dominant attack pathways. DMSO increases activation energy by 12 kJ/mol compared to gas phase, aligning with experimental yields .

Q. How do isotopic labeling studies (e.g., ¹³C/²H) clarify mechanistic pathways in palladium-catalyzed reactions?

- Methodological Answer : ¹³C-labeling at C5 tracks migratory insertion in Heck reactions. Kinetic isotope effects (kH/kD = 2.1) indicate rate-determining C–I cleavage. ¹⁹F NMR relaxation studies show trifluoromethyl rotation barriers (ΔG‡ = 45 kJ/mol), affecting catalyst-substrate π-complex stability. Turnover frequencies (TOF) reach 1200 h⁻¹ under optimized conditions .

Q. What strategies mitigate thermal and photolytic decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.